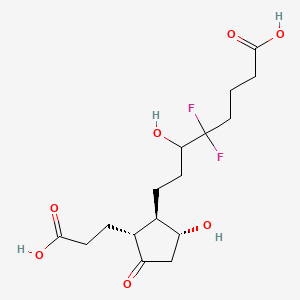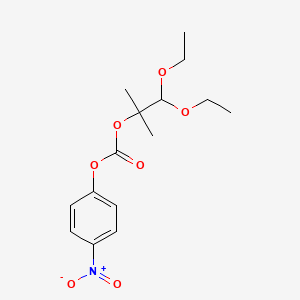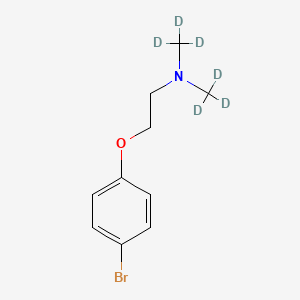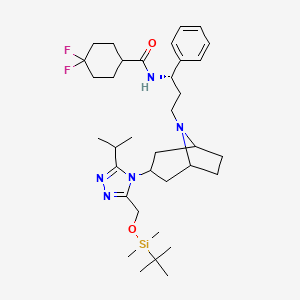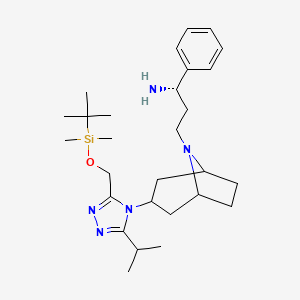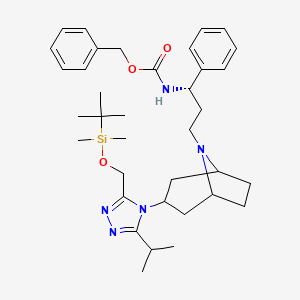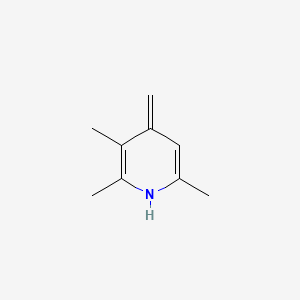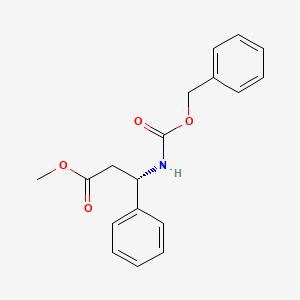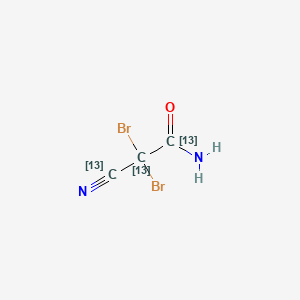
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a cyclic phosphate ester that has been synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) in lab experiments is its ability to form stable complexes with various drugs, which could potentially enhance drug delivery. However, one limitation is that the compound is relatively expensive and difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research on dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the compound's potential as a drug delivery system for various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound, as well as its mechanism of action.
Synthesemethoden
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been synthesized using various methods, including the reaction of cyclohexane-1,2,3,4,5,6-hexaol with benzyl chlorophosphate in the presence of a base such as triethylamine. Another method involves the reaction of cyclohexane-1,2,3,4,5,6-hexaol with phosphoryl chloride in the presence of a base. The resulting product is then treated with benzyl alcohol to form dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate).
Wissenschaftliche Forschungsanwendungen
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been studied for its potential applications in various fields, including biomedical research and material science. In biomedical research, the compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDWRQSNJIBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H90O24P6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732954 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1741.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287268-40-9 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


